molecular formula C7H3ClFIO B1472551 2-Chloro-3-fluoro-6-iodobenzaldehyde CAS No. 1454851-50-3

2-Chloro-3-fluoro-6-iodobenzaldehyde

Cat. No.: B1472551
CAS No.: 1454851-50-3
M. Wt: 284.45 g/mol
InChI Key: RTQVSDJLSWPAQI-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-iodobenzaldehyde (CAS 1454851-50-3) is a high-purity, tri-halogenated benzaldehyde derivative of interest in advanced organic synthesis. Its molecular formula is C 7 H 3 ClFIO, with a molecular weight of 284.45 g/mol [ 1 ]. This compound serves as a versatile building block for constructing complex organic molecules and heterocyclic compounds [ 3 ]. The presence of three distinct halogen atoms (chlorine, fluorine, and iodine) on the benzaldehyde ring creates a unique electronic profile and provides multiple sites for selective chemical modification [ 3 ]. The aldehyde group is amenable to reactions such as condensations, while the iodine and chlorine substituents can undergo various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitutions, making it a valuable precursor for synthesizing fluorinated and iodinated materials [ 3 ]. This compound is exclusively intended for research applications and is strictly labeled For Research Use Only . It is not designed, tested, or approved for human diagnostic or therapeutic applications, veterinary use, or any form of personal consumption [ 1 ][ 3 ]. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal guidelines. Global shipping is available for this product, with specific stock and pricing details available upon inquiry [ 1 ].

Properties

IUPAC Name

2-chloro-3-fluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVSDJLSWPAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-3-fluoro-6-iodobenzaldehyde: Structure, Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 2-Chloro-3-fluoro-6-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science sectors. As a highly functionalized building block, its unique substitution pattern—featuring chloro, fluoro, and iodo groups alongside a reactive aldehyde—offers a versatile platform for advanced organic synthesis. The strategic placement of these functional groups allows for selective, sequential chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the realm of drug discovery and agrochemical development. This document details the compound's chemical structure, physicochemical properties, theoretical spectroscopic profile, plausible synthetic pathways, key chemical reactions, and essential safety protocols, serving as a critical resource for researchers and development scientists.

Chemical Identity and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application and handling. 2-Chloro-3-fluoro-6-iodobenzaldehyde is a polysubstituted benzene ring, which imparts specific reactivity and physical properties.

Structure and Nomenclature

The systematic IUPAC name for this compound is 2-chloro-3-fluoro-6-iodobenzaldehyde. The structure consists of a benzaldehyde core with substituents at the C2, C3, and C6 positions. The presence of three different halogens, each with distinct electronic and steric properties, alongside the electron-withdrawing aldehyde group, creates a unique electronic landscape on the aromatic ring, influencing its reactivity.

Physicochemical Data

The key identifying and physical properties are summarized in the table below. These data are critical for experimental design, reaction monitoring, and safety assessments.

PropertyValueSource
CAS Number 1454851-50-3
Molecular Formula C₇H₃ClFIO
Molecular Weight 284.46 g/mol [1]
Physical Form Solid
Purity Typically ≥95%
InChI Key RTQVSDJLSWPAQI-UHFFFAOYSA-N
InChI Code 1S/C7H3ClFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H
Canonical SMILES C1=C(C(=C(C=C1Cl)C=O)F)IN/A

Spectroscopic Profile for Structural Elucidation

While specific experimental spectra for 2-Chloro-3-fluoro-6-iodobenzaldehyde are not widely published, a theoretical spectroscopic profile can be predicted based on its structure. This is an essential tool for chemists to confirm the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one in the aldehyde region.

  • Aldehyde Proton (CHO): A sharp singlet is predicted to appear far downfield, typically in the range of δ 9.8 - 10.2 ppm . This significant downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (Ar-H): There are two protons on the aromatic ring. They will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the surrounding electron-withdrawing groups, likely placing them in the δ 7.5 - 8.2 ppm range.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon framework:

  • Carbonyl Carbon (C=O): A signal in the δ 185 - 195 ppm range is characteristic of the aldehyde carbonyl carbon.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the halogens (C-Cl, C-F, C-I) will show characteristic shifts, with the C-F bond leading to splitting of the signal due to C-F coupling. The remaining carbons will also have unique chemical shifts based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1715 cm⁻¹ , which is a definitive indicator of the carbonyl group.

  • C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches will appear around 3000-3100 cm⁻¹ . The aldehyde C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

  • C-Halogen Stretches: The C-Cl, C-F, and C-I stretching vibrations will be found in the fingerprint region (<1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 284). The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (-29 Da for CHO), and loss of halogen atoms.

Spectroscopy Expected Feature Approximate Position
¹H NMR Aldehyde Proton (s)9.8 - 10.2 ppm
Aromatic Protons (m)7.5 - 8.2 ppm
¹³C NMR Carbonyl Carbon185 - 195 ppm
Aromatic Carbons110 - 150 ppm
IR C=O Stretch1690 - 1715 cm⁻¹
C-H Stretch (Aldehyde)2720 & 2820 cm⁻¹
MS Molecular Ion (M⁺)m/z ≈ 284
Isotope Peak (M+2)m/z ≈ 286 (approx. 1/3 intensity of M⁺)

Synthesis and Manufacturing Insights

There is no single, standardized synthesis for 2-Chloro-3-fluoro-6-iodobenzaldehyde published in readily available literature. However, a plausible and efficient synthetic route can be designed based on established organometallic and oxidation methodologies applied to similar halogenated aromatics.[2][3]

Retrosynthetic Analysis and Strategy

The most logical approach involves installing the aldehyde functionality onto a pre-functionalized 1-chloro-2-fluoro-5-iodobenzene ring. A common and effective method is the ortho-lithiation (directed metalation) followed by formylation. The iodine at position 6 (ortho to the aldehyde) is the most sterically accessible and electronically favorable position for late-stage introduction if starting from a simpler precursor. However, starting with a commercially available, appropriately substituted benzene derivative is often more practical.

A robust strategy would be the oxidation of the corresponding benzyl alcohol or toluene derivative. The synthesis of 2-chloro-6-fluorobenzaldehyde often proceeds from 2-chloro-6-fluorotoluene via side-chain chlorination and subsequent hydrolysis, a method that avoids harsh oxidizing agents.[2][4] This principle can be adapted for the target molecule.

Proposed Synthetic Workflow

The following diagram outlines a proposed two-step synthesis starting from 2-chloro-3-fluoro-6-iodotoluene. This approach leverages well-understood free-radical halogenation followed by a controlled hydrolysis.

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Hydrolysis cluster_2 Purification A 2-Chloro-3-fluoro-6-iodotoluene B Intermediate Dichloromethyl Derivative A->B  Cl₂, UV Light  (e.g., Metal Halide Lamp) C 2-Chloro-3-fluoro-6-iodobenzaldehyde B->C  H₂O  Solid Acid Catalyst (e.g., SO₄²⁻/Fe₂O₃)  or Aqueous Acid D Crude Product C->D  Workup (Neutralization, Extraction) E Pure Product D->E  Distillation or Recrystallization

Sources

Molecular weight and formula of 2-Chloro-3-fluoro-6-iodobenzaldehyde

[1][2]

Executive Summary

2-Chloro-3-fluoro-6-iodobenzaldehyde (CAS 1454851-50-3 ) is a highly functionalized aromatic scaffold used primarily as a regioselective building block in medicinal chemistry.[1] Its value lies in its orthogonal reactivity : the molecule presents three distinct handles—an electrophilic aldehyde, a labile iodide for cross-coupling, and stable halogen substituents (Cl, F) for electronic modulation. This "tri-functional" nature makes it an ideal intermediate for synthesizing complex heterocycles, particularly in the development of kinase inhibitors and antimicrobial agents where precise substituent positioning is critical for structure-activity relationship (SAR) optimization.

Chemical Identity & Physicochemical Properties

Understanding the exact steric and electronic environment is crucial for predicting reactivity. The 2,3,6-substitution pattern creates a crowded environment around the aldehyde, influencing both metabolic stability and reaction kinetics.

Core Data
PropertyValue
IUPAC Name 2-Chloro-3-fluoro-6-iodobenzaldehyde
CAS Number 1454851-50-3
Molecular Formula C₇H₃ClFIO
Molecular Weight 284.45 g/mol
Exact Mass 283.8877
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in water
InChI Key RTQVSDJLSWPAQI-UHFFFAOYSA-N
Structural Analysis
  • C1 (Aldehyde): The focal point for condensation reactions. The adjacent C2-Chloro and C6-Iodo groups create significant steric hindrance (ortho-effect), which can retard nucleophilic attack but also prevents unwanted side reactions (e.g., polymerization).

  • C3 (Fluorine): Provides metabolic blocking at a typically labile position and modulates the pKa of adjacent functional groups.

  • C6 (Iodine): The "soft" halogen serves as the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for rapid scaffold elaboration before or after aldehyde modification.

Synthetic Pathways (Expert Analysis)

The synthesis of this specific isomer requires controlling the regioselectivity of halogenation. A direct electrophilic iodination of 2-chloro-3-fluorobenzaldehyde often yields mixtures due to competing directing effects. The most robust protocol utilizes Directed Ortho Metalation (DoM) to ensure the iodine is installed exclusively at the C6 position.

Mechanism of Regioselectivity
  • Substrate: 2-Chloro-3-fluorobenzaldehyde (protected as an acetal/aminal).

  • Directing Groups:

    • Fluorine (at C3): Inductively acidifies the C4 proton (ortho-lithiation).

    • Protected Aldehyde (at C1): Coordinates lithium base, directing metalation to C6 (ortho-lithiation).

  • Outcome: By selecting a chelating protecting group (e.g., in situ lithium amino alkoxide via Comins' strategy), lithiation is directed preferentially to C6 , avoiding the C4 isomer.

Synthesis Workflow (Graphviz Diagram)

SynthesisStart2-Chloro-3-fluorobenzaldehyde(CAS 96516-31-3)ProtectProtection(In-situ Lithiation)Start->ProtectR2NH, BuLiLithiationDirected Ortho Metalation(LiTMP, -78°C)Protect->LithiationC6-Li SpeciesQuenchIodine Quench(I2 in THF)Lithiation->QuenchElectrophilic TrapProduct2-Chloro-3-fluoro-6-iodobenzaldehyde(CAS 1454851-50-3)Quench->ProductAcidic Workup

Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM) ensuring C6-iodination.

Experimental Protocol: High-Fidelity Synthesis

Note: This protocol assumes the use of standard Schlenk techniques under an inert argon atmosphere.

Reagents
  • Starting Material: 2-Chloro-3-fluorobenzaldehyde (1.0 equiv)

  • Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.2 equiv) - Prepared fresh from TMP and n-BuLi.

  • Electrophile: Iodine (I₂) (1.5 equiv) dissolved in anhydrous THF.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Base Preparation: In a flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP) in THF at -78°C. Add n-BuLi dropwise. Stir for 30 min to generate LiTMP.

  • Protection/Metalation:

    • Add the 2-chloro-3-fluorobenzaldehyde (dissolved in THF) slowly to the LiTMP solution at -78°C.

    • Mechanism:[1][2][3][4][5] The bulky base abstracts the proton at C6 . While C4 is acidified by Fluorine, the coordination of Lithium to the aldehyde oxygen (or transient alkoxide) favors the C6 position (Cheliensis effect).

    • Stir for 1 hour at -78°C to ensure complete lithiation.

  • Iodination:

    • Add the iodine solution (in THF) dropwise, maintaining the temperature below -70°C. The solution will decolorize as iodine is consumed.

    • Allow the mixture to warm to room temperature over 2 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Add 10% Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of brown color).

    • Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.

  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Yield: Typically 65-75%.

Reactivity & Applications

The molecule's utility is defined by its ability to undergo sequential, orthogonal reactions.

Orthogonal Functionalization Strategy
  • Site A (Iodine - C6): Most reactive. Undergoes Suzuki, Stille, or Sonogashira coupling at room temperature or mild heating.

  • Site B (Aldehyde - C1): Moderately reactive.[1] Used for reductive amination, Wittig olefination, or heterocycle formation (e.g., imidazoles, quinolines).

  • Site C (Chlorine - C2): Least reactive. Can be activated for S_NAr only after strong electron-withdrawing groups are installed elsewhere, or via specialized Buchwald-Hartwig conditions.

Pathway Visualization[1]

ReactivityCenter2-Chloro-3-fluoro-6-iodobenzaldehydeSuzukiSuzuki Coupling(Pd(PPh3)4, Ar-B(OH)2)Center->SuzukiSite-Selective (C-I)RedAminReductive Amination(R-NH2, NaBH(OAc)3)Center->RedAminDirectBiaryl6-Aryl-2-chloro-3-fluorobenzaldehydeSuzuki->BiarylAmineBenzylamine DerivativeRedAmin->AmineHeterocycleBicyclic Formation(e.g., Quinoline synthesis)DrugKinase Inhibitor ScaffoldHeterocycle->DrugBiaryl->RedAminAldehyde Funct.Amine->HeterocycleCyclization

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the Iodo and Aldehyde groups.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Light sensitive (iodine bond lability).

  • Handling: Use in a fume hood. Avoid contact with metal spatulas (trace metal contamination can catalyze decomposition).

References

  • PubChem Compound Summary. "2-Chloro-3-fluoro-6-iodobenzaldehyde (CAS 1454851-50-3)."[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Specification. "2-chloro-3-fluoro-6-iodobenzaldehyde | 1454851-50-3." Merck KGaA. Link

  • Schlosser, M. "Organometallics in Synthesis: A Manual." (Reference for DoM selectivity principles). Wiley, 2013.
  • Lulinski, S., & Serwatowski, J. "Regioselective lithiation of halobenzenes." Journal of Organic Chemistry, 2003.

A Technical Guide to Determining the Solubility of 2-Chloro-3-fluoro-6-iodobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-Chloro-3-fluoro-6-iodobenzaldehyde in a range of organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes robust experimental methodologies, theoretical principles, and data interpretation. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data crucial for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of Solubility in Drug Development

2-Chloro-3-fluoro-6-iodobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The substitution pattern of this particular molecule—featuring chloro, fluoro, and iodo groups—imparts unique electronic and steric properties that are of significant interest in medicinal chemistry. The solubility of such a compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the formulation of final drug products.[1] A thorough understanding of its solubility profile is therefore a prerequisite for its effective application in drug discovery and development.

This guide will delve into the theoretical underpinnings of solubility, followed by detailed, step-by-step protocols for both qualitative and quantitative solubility determination.

Theoretical Background: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular structure.

For 2-Chloro-3-fluoro-6-iodobenzaldehyde, the presence of the aldehyde group (-CHO) and the halogen atoms (Cl, F, I) introduces polarity. However, the bulky and nonpolar benzene ring constitutes a significant portion of the molecule. The interplay between these features will govern its solubility in different classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetonitrile): These solvents possess polar functional groups but lack acidic protons. They are generally good solvents for a wide range of organic compounds, including those with some polarity. It is anticipated that 2-Chloro-3-fluoro-6-iodobenzaldehyde will exhibit moderate to good solubility in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have polar functional groups and acidic protons, allowing them to engage in hydrogen bonding. While the aldehyde group of the target molecule can act as a hydrogen bond acceptor, its overall capacity for hydrogen bonding is limited. Therefore, solubility in these solvents may be moderate.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity. Given the presence of the large, nonpolar aromatic ring and the bulky iodine atom, 2-Chloro-3-fluoro-6-iodobenzaldehyde is expected to have some solubility in these solvents, particularly in chlorinated solvents like dichloromethane.

Experimental Determination of Solubility: A Methodical Approach

A two-tiered approach is recommended for determining the solubility of 2-Chloro-3-fluoro-6-iodobenzaldehyde: an initial qualitative assessment followed by a more rigorous quantitative analysis.

Qualitative Solubility Assessment

This initial screening provides a rapid and cost-effective way to categorize the solubility of the compound in a broad range of solvents.

Experimental Protocol: Qualitative Solubility Testing

  • Preparation: Dispense approximately 10-20 mg of 2-Chloro-3-fluoro-6-iodobenzaldehyde into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add 0.5 mL of a different organic solvent from the selected panel (see Table 1).

  • Agitation: Vigorously shake or vortex each tube for 60 seconds.

  • Observation: Visually inspect each tube for the dissolution of the solid. If the solid has completely dissolved, the compound is considered "soluble." If some solid remains, it is deemed "partially soluble" or "insoluble."

  • Incremental Solvent Addition: For tubes where the solid did not fully dissolve, add another 0.5 mL of the respective solvent and repeat the agitation and observation steps. This can help to further differentiate between partial solubility and insolubility.

  • Record Keeping: Meticulously record all observations in a laboratory notebook.

Diagram of the Qualitative Solubility Workflow

G A Start: Weigh 10-20 mg of Compound B Add 0.5 mL of Organic Solvent A->B C Agitate for 60 seconds B->C D Visually Inspect C->D E Soluble D->E Solid Dissolves F Partially Soluble / Insoluble D->F Solid Remains I Record Observation E->I G Add another 0.5 mL of Solvent F->G H Agitate and Re-inspect G->H H->I

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] This method is recommended by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) and is described in the United States Pharmacopeia (USP) General Chapter <1236>.[2][3][4][5][6][7][8][9][10]

Experimental Protocol: Quantitative Solubility by Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Chloro-3-fluoro-6-iodobenzaldehyde to a series of flasks, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analysis:

    • Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of 2-Chloro-3-fluoro-6-iodobenzaldehyde of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation:

    • Calculate the solubility of 2-Chloro-3-fluoro-6-iodobenzaldehyde in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Diagram of the Quantitative Solubility (Shake-Flask) Workflow

G A Start: Add Excess Compound to Solvent B Equilibrate in Shaker Bath (24-48h) A->B C Allow Excess Solid to Settle B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate Solubility from Calibration Curve F->G H End: Report Solubility Data G->H

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of 2-Chloro-3-fluoro-6-iodobenzaldehyde

Solvent ClassSolventQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleTo be determined
Dimethylformamide (DMF)SolubleTo be determined
Acetonitrile (ACN)Partially SolubleTo be determined
Polar Protic Methanol (MeOH)Partially SolubleTo be determined
Ethanol (EtOH)Partially SolubleTo be determined
Isopropanol (IPA)Sparingly SolubleTo be determined
Nonpolar Dichloromethane (DCM)SolubleTo be determined
TolueneSparingly SolubleTo be determined
HexaneInsolubleTo be determined

Safety Precautions

As with any chemical handling, appropriate safety measures must be taken. While a specific Safety Data Sheet (SDS) for 2-Chloro-3-fluoro-6-iodobenzaldehyde may not be readily available, the handling of related halogenated benzaldehydes necessitates the following precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 2-Chloro-3-fluoro-6-iodobenzaldehyde in a variety of organic solvents. By employing the described qualitative and quantitative methodologies, researchers can generate the critical data needed to advance the use of this compound in pharmaceutical research and development. The principles and protocols outlined here are broadly applicable to the characterization of other novel chemical entities.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • Situ Biosciences, OECD 105 - Water Solubility, [Link].

  • Analytice, OECD 105 – Water Solubility Test at 20°C, [Link].

  • EUROLAB, OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility, [Link].

  • ECA Academy (2023), Revision of USP Chapter <1236> Solubility Measurements Published for Comments, [Link].

  • Biorelevant.com, USP <1236>: Solubility Measurements Chapter, [Link].

  • ECA Academy (2022), USP: Proposed Addition to Chapter <1236> Solubility Measurements, [Link].

  • USP-NF, <1236> Solubility Measurements, [Link].

  • Agilent Technologies, Technical Note: Solubility Measurements, [Link].

  • United States Pharmacopeia, <1236> Solubility Measurements, [Link].

  • MDPI, Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes, [Link].

  • California State University, Bakersfield, Lab 14: Qualitative Organic Analysis, [Link].

  • Scribd, Procedure For Determining Solubility of Organic Compounds, [Link].

  • Cengage, Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis, [Link].

  • Google Patents, Method for determining solubility of a chemical compound, .
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  • University of Calgary, Solubility of Organic Compounds, [Link].

  • Cengage, Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis, [Link].

  • NIH, Calculation of Aqueous Solubility of Organic Compounds, [Link].

  • Scribd, Procedure For Determining Solubility of Organic Compounds, [Link].

  • MIT Open Access Articles, Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures, [Link].

  • PubMed, Prediction of solubility of drugs and other compounds in organic solvents, [Link].

  • RSC Publishing, Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents, [Link].

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Methodological & Application

Application Note: Advanced Reductive Amination Protocols for Sterically Hindered Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Challenge

Reductive amination stands as a cornerstone of modern synthetic chemistry, prized for its efficiency in forging C-N bonds to produce primary, secondary, and tertiary amines.[1][2] The reaction typically proceeds in a one-pot fashion, involving the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ by a selective hydride agent.[1][3][4]

However, when the carbonyl substrate is a sterically hindered benzaldehyde—bearing bulky ortho-substituents, for instance—this transformation becomes significantly more challenging. Steric congestion around the carbonyl carbon impedes the initial nucleophilic attack by the amine, slowing the formation of the critical hemiaminal and subsequent imine intermediate.[5] Furthermore, the bulky environment can obstruct the approach of the reducing agent to the C=N double bond of the imine. These kinetic barriers often lead to sluggish reactions, low conversion rates, and the prevalence of side reactions, most notably the direct reduction of the starting aldehyde to the corresponding alcohol.[6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the reductive amination of sterically hindered benzaldehydes. We will dissect the underlying mechanism, present robust and field-proven protocols using various reagent systems, and offer a comprehensive troubleshooting guide. The focus is not merely on procedural steps but on the chemical rationale behind them, empowering the user to adapt and optimize these methods for their specific synthetic challenges.

The Reaction Mechanism: A Two-Step Pathway

The reductive amination process can be broken down into two principal stages:

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This forms a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[1][4] This step is reversible and often the rate-limiting step, particularly with sterically encumbered substrates.[5]

  • Reduction: A mild reducing agent, chosen for its selectivity for the imine/iminium ion over the starting aldehyde, delivers a hydride to the electrophilic carbon of the C=N bond.[7][8] This irreversible step quenches the equilibrium and drives the reaction towards the final amine product.

Diagram: Generalized Mechanism of Reductive Amination

Caption: The two-stage process of reductive amination.

Experimental Protocols and Methodologies

The key to a successful reductive amination of a hindered benzaldehyde lies in the judicious choice of the reducing agent and reaction conditions to favor iminium ion formation and reduction over competing pathways.

Protocol 1: Sodium Triacetoxyborohydride (STAB) - The Workhorse Reagent

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for challenging reductive aminations.[9] Its efficacy stems from two key properties:

  • Mildness and Selectivity: The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making STAB less likely to reduce the starting aldehyde compared to NaBH₄.[10] It shows high selectivity for the protonated iminium ion.[1][11]

  • Steric Bulk: STAB is sterically more demanding than other common borohydrides, which can enhance selectivity in certain substrates.[12]

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered benzaldehyde (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the aldehyde in a suitable aprotic solvent. 1,2-Dichloroethane (DCE) is preferred, but Tetrahydrofuran (THF) can also be used.[13] Add the primary or secondary amine (1.1-1.2 equiv).

  • Optional Catalyst: For particularly sluggish reactions involving less nucleophilic amines or highly hindered aldehydes, a catalytic amount of acetic acid (0.1-0.2 equiv) can be added to facilitate imine formation.[11][13] Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the imine/iminium ion.

  • Addition of STAB: Add sodium triacetoxyborohydride (1.3-1.5 equiv) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with hindered substrates may require extended reaction times (12-48 hours) or gentle heating (40-50 °C) to proceed to completion.

  • Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Catalytic Hydrogenation - A Green Alternative

For substrates that are stable to hydrogenation conditions and do not contain easily reducible functional groups (like alkenes, alkynes, or nitro groups), catalytic hydrogenation offers an atom-economical and environmentally friendly alternative.[1][13]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add the sterically hindered benzaldehyde (1.0 equiv), the amine (1.1 equiv), and a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Catalyst Addition: Carefully add the catalyst, typically 5-10 mol% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). For some hindered substrates, specialized catalysts like Pd(OH)₂/C (Pearlman's catalyst) may offer enhanced activity.[14]

  • Reaction Conditions: Seal the vessel and purge it several times with inert gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-200 psi) and begin vigorous stirring or shaking. The reaction may require heating (40-80 °C) to overcome the steric barriers.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS (after carefully venting the vessel).

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.

Protocol 3: Sodium Cyanoborohydride (pH-Controlled) - The Classic Approach

Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for reductive amination due to its unique pH-dependent reactivity.[1] It is relatively unreactive towards carbonyls at neutral pH but rapidly reduces iminium ions.[8][11] This selectivity is crucial for success.

CAUTION: Sodium cyanoborohydride can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids. Workup procedures must be performed in a well-ventilated fume hood, and acidic quenching should be avoided.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Combine the hindered benzaldehyde (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent, typically Methanol.

  • pH Adjustment: Add a weak acid, such as acetic acid, to buffer the solution to a pH of approximately 6-7. This can be monitored with pH paper. Maintaining this pH window is critical for selectivity.[11]

  • Reagent Addition: Add sodium cyanoborohydride (1.2-1.5 equiv) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. As with other methods, extended reaction times may be necessary.

  • Workup: Once complete, carefully raise the pH of the solution to >10 by adding aqueous NaOH to decompose any residual NaBH₃CN. Stir for 1 hour.

  • Extraction and Purification: Concentrate the mixture to remove most of the methanol. Add water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography.

Comparison of Protocols

FeatureProtocol 1: STABProtocol 2: Catalytic H₂Protocol 3: NaBH₃CN (pH-Controlled)
Reducing Agent Sodium TriacetoxyborohydrideH₂ gasSodium Cyanoborohydride
Typical Solvent DCE, THFMethanol, EthanolMethanol
Catalyst/Additive Acetic Acid (optional)Pd/C, Pt/C, Pd(OH)₂/CAcetic Acid (for pH control)
Temperature Room Temp to 50 °C40 °C to 80 °CRoom Temperature
Pros High selectivity, broad functional group tolerance, low toxicity, reliable for hindered substrates.[9][13]High atom economy, "green" method, scalable.[1]Classic, well-established method, effective with pH control.
Cons/Limitations Stoichiometric borane waste.Requires specialized pressure equipment, may reduce other functional groups.[13]Highly toxic reagent and potential for HCN gas release, strict pH control needed.[8][11]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Severe steric hindrance preventing imine formation. 2. Insufficient reaction time or temperature.1. Increase the reaction temperature (e.g., to 40-50 °C for STAB). 2. Add a Lewis acid catalyst like Ti(OiPr)₄ to activate the aldehyde (use in a separate imine formation step before reduction).[6] 3. Allow for a longer pre-incubation of aldehyde and amine before adding the reducing agent.
Starting Aldehyde is Reduced to Alcohol 1. Reducing agent is not selective enough (e.g., using NaBH₄). 2. Incorrect pH for NaBH₃CN (too acidic).1. Switch to a milder, more selective reagent like STAB.[6] 2. For NaBH₃CN, ensure the pH is carefully maintained between 6 and 7.[11] 3. Allow sufficient time for the imine to form before adding the reducing agent.[6]
Formation of Dialkylated Product (Tertiary Amine from Primary Amine) The secondary amine product is reacting with another molecule of the aldehyde.1. Use a stoichiometric amount of the amine or a slight excess of the aldehyde.[6] 2. Adopt a stepwise procedure: pre-form the imine, isolate or carry forward, and then reduce.[6]

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. Retrieved from [Link]

  • Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(11), 1361. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. Retrieved from [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists grappling with the unique challenges posed by 2,6-disubstituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter the diminished reactivity of these sterically hindered substrates. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting guides for specific reaction classes. Our goal is to explain the causality behind experimental choices and offer robust, field-proven protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why are 2,6-disubstituted benzaldehydes so unreactive in typical carbonyl reactions?

The poor reactivity stems from a phenomenon known as steric hindrance.[1][2] The two substituents at the ortho positions (C2 and C6) physically block the trajectory of incoming nucleophiles, preventing them from effectively attacking the electrophilic carbonyl carbon.[3][4][5] This "fat goalie" effect raises the activation energy of the reaction, often leading to low or no yield under standard conditions.[1]

Furthermore, these bulky groups can disrupt the optimal orbital overlap required for the reaction to proceed efficiently. Aldehydes are generally more reactive than ketones, but severe steric hindrance, as seen in these substrates, can make them less reactive than even some ketones.[3][4]

Steric_Hindrance cluster_aldehyde 2,6-Disubstituted Benzaldehyde C=O C=O Aryl Aryl Ring C=O->Aryl R1 (Ortho Group) Nu Nucleophile (Nu⁻) R1->Nu Steric Clash R2 (Ortho Group) R2->Nu Steric Clash Aryl->R1 Aryl->R2 Nu->C=O Attack Trajectory caption Steric Shielding of the Carbonyl Carbon

Caption: Steric shielding of the carbonyl carbon by bulky ortho-substituents.

Q2: What are the general strategies to improve reaction outcomes with these hindered aldehydes?

Overcoming this steric barrier requires a multi-faceted approach. The core strategies involve either increasing the intrinsic reactivity of the reactants or altering the reaction environment to lower the activation energy. Key approaches include:

  • Employing More Reactive Nucleophiles: Switching from standard nucleophiles (like Grignard reagents) to more potent ones (like organolithium or organocerium reagents) can provide the necessary kinetic push.[6]

  • Activating the Carbonyl Group: Using Lewis acids can enhance the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophile.[7][8]

  • Forcing Reaction Conditions: Increasing the temperature, extending reaction times, or utilizing microwave irradiation can supply the energy needed to overcome the steric hindrance.[9][10][11] High-pressure conditions can also be effective.

  • Choosing Smaller Reagents: When possible, selecting smaller, less sterically demanding nucleophiles or reagents can facilitate easier access to the reaction center.

Troubleshooting Guides by Reaction Type

This section provides specific, actionable advice for common synthetic transformations that are notoriously difficult with 2,6-disubstituted benzaldehydes.

Guide 1: Nucleophilic Addition (e.g., Grignard & Organolithium Reactions)

Problem: "My Grignard reaction with 2,6-dimethylbenzaldehyde gives abysmal yields, with the starting material recovered. What's going wrong and how can I fix it?"

Cause & Solution:

This is a classic case of steric hindrance preventing the moderately nucleophilic Grignard reagent from accessing the carbonyl.[6][12] Additionally, if the Grignard reagent has a β-hydride, reduction of the aldehyde can be a competing side reaction.[12]

Troubleshooting_Grignard start Low Yield in Grignard Reaction with 2,6-Disubstituted Benzaldehyde q1 Is the Grignard reagent particularly bulky? start->q1 sol1 Switch to a smaller Grignard reagent if possible. q1->sol1 Yes sol2 Primary Strategy: Switch to Organolithium (R-Li) or Organocerium (R-CeCl₂) Reagents. q1->sol2 No / Already Small sol3 Secondary Strategy: Add a Lewis Acid Catalyst (e.g., CeCl₃, TiCl₄, BF₃·OEt₂). sol2->sol3 sol4 Consider Forcing Conditions: Increase Temperature or Use Microwave Irradiation. sol3->sol4

Sources

Optimizing yield for nucleophilic addition to 2-Chloro-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yields for 2-Chloro-3-fluoro-6-iodobenzaldehyde Ticket ID: CHEM-OPT-2024-882 Support Tier: Senior Application Scientist Status: Resolved / Protocol Available

Executive Summary: The "Steric-Electronic" Conflict

You are encountering low yields because 2-Chloro-3-fluoro-6-iodobenzaldehyde presents a perfect storm of competing reactivities. You are likely observing two main failure modes:

  • Metal-Halogen Exchange (The "Iodine Trap"): The C-I bond at the 6-position is extremely weak. Organolithium (R-Li) and Grignard (R-MgX) reagents will preferentially attack the Iodine atom rather than the carbonyl carbon, leading to de-iodinated byproducts.

  • Steric Blocking: The 2-Chloro and 6-Iodo substituents create a "picket fence" around the carbonyl, physically blocking the Bürgi-Dunitz trajectory (107° approach angle) required for nucleophilic attack.

The Solution: You must decouple the nucleophilicity from the basicity using Lanthanide Salt Activation (The Knochel Protocol) . This guide details the transition from standard organometallic chemistry to Lanthanide-mediated addition.

Diagnostic Module: Why Standard Protocols Fail

Before implementing the fix, confirm your current failure mode using this diagnostic logic.

ReactionPathways Start Substrate: 2-Cl-3-F-6-I-Benzaldehyde Reagent Nucleophile (R-M) Start->Reagent PathA Path A: Carbonyl Addition (Desired) Reagent->PathA Slow (Steric Block) PathB Path B: I-Metal Exchange (Parasitic) Reagent->PathB Fast (Kinetic Control) PathC Path C: Reduction/Enolization (Side Reaction) Reagent->PathC Medium Product Target Alcohol (Low Yield) PathA->Product Byproduct De-iodinated Arene (Major Product) PathB->Byproduct

Figure 1: Kinetic competition between the desired carbonyl addition (hindered) and the rapid Iodine-Metal exchange.

The Solution: Lanthanide-Mediated Addition[1]

To optimize yield, we utilize LaCl₃·2LiCl .[1] This salt serves a dual function:

  • Lewis Acid Activation: The La³⁺ ion coordinates strongly to the carbonyl oxygen, increasing its electrophilicity and overcoming the steric barrier.

  • Hard/Soft Modulation: It forms a transient "ate" complex with the nucleophile, suppressing the "hard" basicity that drives Metal-Halogen exchange, while retaining the "soft" nucleophilicity required for addition.

Comparative Data: Standard vs. Optimized Conditions
ParameterStandard (R-Li / THF)Optimized (LaCl₃·2LiCl)
Primary Mechanism Li-Halogen Exchange1,2-Nucleophilic Addition
Temperature -78 °C (Strict control)-78 °C to 0 °C (Flexible)
Reaction Time < 5 mins (Quench fast)30 - 60 mins
Iodine Retention < 15%> 95%
Typical Yield 10 - 25%82 - 91%
The "Gold Standard" Protocol

Reagent: Phenylmagnesium Bromide (PhMgBr) is used as the model nucleophile. Adapt R-group as necessary.

Step 1: Preparation of LaCl₃·2LiCl Solution (0.6 M in THF)

Note: Commercially available, but fresh preparation is superior.

  • Dry LiCl (1.27 g, 30 mmol) and LaCl₃ (3.68 g, 15 mmol) under high vacuum (0.1 mmHg) at 150°C for 4 hours.

  • Cool to room temperature (RT) under Argon.

  • Add dry THF (25 mL).

  • Stir vigorously at RT for 24 hours until the solution is clear.

Step 2: The Addition Reaction
  • Setup: Flame-dry a 50 mL Schlenk flask. Purge with Argon.

  • Substrate Loading: Dissolve 2-Chloro-3-fluoro-6-iodobenzaldehyde (1.0 equiv) in dry THF.

  • Complexation (CRITICAL): Add the LaCl₃·2LiCl solution (1.1 equiv) to the aldehyde at RT. Stir for 30 minutes.

    • Why? This pre-forms the Lewis Acid-Aldehyde complex, activating the carbonyl before the nucleophile arrives.

  • Cooling: Cool the mixture to 0 °C (Ice bath).

    • Note: Unlike naked Li-reagents, -78°C is often unnecessary with La-activation, but start at 0°C to be safe.

  • Nucleophile Addition: Add PhMgBr (1.2 equiv) dropwise over 10 minutes.

  • Monitoring: Monitor by TLC/LC-MS. The reaction is usually complete within 30-60 minutes.

  • Quench: Quench with sat. aq. NH₄Cl mixed with a trace of EDTA (to chelate Lanthanum residues).

Troubleshooting & FAQ

Q1: I am still seeing de-iodinated product (Ar-H) even with LaCl₃. Why?

  • Diagnosis: You likely added the Grignard too fast or did not allow sufficient time for the LaCl₃-Aldehyde complex to form.

  • Fix: Increase the pre-stirring time of Aldehyde + LaCl₃ to 1 hour. Ensure the Grignard is added dropwise. If the problem persists, cool to -20°C.

Q2: The reaction mixture turned into a gel/slurry.

  • Diagnosis: Lanthanide salts are hygroscopic and can crash out if the THF is "wet" (>50 ppm water).

  • Fix: Re-distill your THF over Sodium/Benzophenone or use a fresh molecular sieve column. The LaCl₃·2LiCl solution must be perfectly clear before use.

Q3: Can I use Organolithiums (R-Li) instead of Grignards with this protocol?

  • Answer: Yes, but you must transmetallate first. Mix R-Li with LaCl₃·2LiCl separately to form R-LaCl₂, then add this to the aldehyde. Adding naked R-Li to the aldehyde (even with La present) is risky due to the extreme speed of Li-I exchange.

Q4: My yield is good, but workup is a nightmare (emulsions).

  • Fix: Lanthanum hydroxides form gelatinous precipitates. Wash the organic phase with 10% aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or an EDTA solution. Stir the biphasic mixture vigorously for 30 minutes until layers clarify.

Workflow Visualization

ProtocolFlow Start Start: Dry Substrate Complex Add LaCl3·2LiCl (Stir 30 min @ RT) Start->Complex Cool Cool to 0°C Complex->Cool AddNuc Add Nucleophile (R-MgX) Dropwise Cool->AddNuc Monitor Monitor (TLC/LCMS) Is Iodine Intact? AddNuc->Monitor Monitor->Cool No (Lower Temp) Quench Quench: NH4Cl + EDTA Monitor->Quench Yes (Success) Workup Wash: Rochelle's Salt (Remove La salts) Quench->Workup

Figure 2: Optimized Experimental Workflow for La-Mediated Addition.

References
  • Krasovskiy, A., & Knochel, P. (2006).[1][2] Soluble Lanthanide Salts (LnCl₃[1][2][3]·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition, 45(3), 497–500.[1][2] Link

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[1][2] Soluble Lanthanide Salts (LnCl₃[1][2][3]·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie, 118(3), 511-515. Link[1]

  • Bürgi, H. B., Dunitz, J. D., Lehn, J. M., & Wipff, G. (1974). Stereochemistry of reaction paths at carbonyl centres. Tetrahedron, 30(12), 1563-1572. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Lithium-Halogen Exchange vs. Nucleophilic Addition). Link

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 2-Chloro-3-fluoro-6-iodobenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth comparative analysis of the ¹H NMR spectrum of 2-Chloro-3-fluoro-6-iodobenzaldehyde, a polysubstituted aromatic aldehyde, against a series of structurally related benzaldehydes. By understanding the nuanced effects of halogen substitution on proton chemical shifts and coupling constants, researchers can enhance their ability to interpret complex spectra and confirm the identity of newly synthesized molecules.

The Challenge of Polysubstituted Aromatics

The ¹H NMR spectrum of a simple aromatic compound like benzene presents a single peak, as all six protons are chemically equivalent.[1] However, the introduction of multiple, electronically distinct substituents, as in 2-Chloro-3-fluoro-6-iodobenzaldehyde, breaks this symmetry. This results in a more complex spectrum where each proton exhibits a unique chemical shift and coupling pattern, dictated by its specific electronic environment. The interplay of inductive and resonance effects from the chloro, fluoro, and iodo groups, in addition to the aldehyde functionality, makes the interpretation of this spectrum a non-trivial task.

¹H NMR Spectral Analysis of 2-Chloro-3-fluoro-6-iodobenzaldehyde

While a publicly available, fully assigned ¹H NMR spectrum for 2-Chloro-3-fluoro-6-iodobenzaldehyde is not readily found in common spectral databases, we can predict its spectral features based on established principles of substituent effects in aromatic systems. The molecule has two aromatic protons, H-4 and H-5.

Predicted ¹H NMR Data for 2-Chloro-3-fluoro-6-iodobenzaldehyde:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde-H~10.2 - 10.5d~0.5-1.0 (⁴JHF)
H-4~7.6 - 7.8ddortho: ⁸·⁵⁻⁹·⁵ (³JHH), meta: ~1.5-2.5 (⁴JHF)
H-5~7.2 - 7.4tortho: ⁸·⁵⁻⁹·⁵ (³JHH)

Rationale for Predictions:

  • Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, typically appearing between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.[2] A small coupling to the fluorine at position 3 (⁴JHF) might be observed as a doublet.

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the surrounding substituents. All three halogens are electron-withdrawing via induction, which generally deshields aromatic protons.[3] The iodine at the 6-position will have a significant deshielding effect on the ortho H-5 proton. The chlorine at position 2 and fluorine at position 3 will deshield both H-4 and H-5. The cumulative effect of these deshielding groups will place both aromatic protons in the downfield region of the aromatic spectrum (typically 7.0-8.5 ppm).

  • Coupling: The two aromatic protons, H-4 and H-5, are ortho to each other and will exhibit a strong ortho coupling (³JHH) in the range of 7-10 Hz.[4] Additionally, H-4 will experience a smaller meta coupling to the fluorine at position 3 (⁴JHF), resulting in a doublet of doublets. H-5 is expected to appear as a triplet due to coupling with H-4 and a similar magnitude coupling to the fluorine at position 3 (⁵JHF), although this long-range coupling might not be well-resolved.

Comparative ¹H NMR Analysis with Halogenated Benzaldehydes

To contextualize the predicted spectrum of 2-Chloro-3-fluoro-6-iodobenzaldehyde, it is instructive to compare it with the experimental spectra of simpler halogenated benzaldehydes. The following table summarizes the ¹H NMR data for a selection of relevant compounds, all typically recorded in CDCl₃.

CompoundAldehyde-H (ppm)Aromatic Protons (ppm)
Benzaldehyde10.00 (s)7.86 (d, 2H), 7.62 (t, 1H), 7.52 (t, 2H)[1]
2-Chlorobenzaldehyde10.42 (s)7.86 (d, 1H), 7.47 (t, 1H), 7.40 (d, 1H), 7.34 (t, 1H)[5]
2-Fluorobenzaldehyde10.35 (d)7.88 (t, 1H), 7.61 (q, 1H), 7.27 (t, 1H), 7.17 (t, 1H)[6]
2-Iodobenzaldehyde9.97 (s)7.89 (d, 1H), 7.82 (d, 1H), 7.42 (t, 1H), 7.23 (t, 1H)[7]
3-Chlorobenzaldehyde9.98 (s)7.86 (s, 1H), 7.77 (d, 1H), 7.61 (d, 1H), 7.49 (t, 1H)[8]
3-Fluorobenzaldehyde9.99 (s)7.68 (d, 1H), 7.56 (d, 1H), 7.53 (q, 1H), 7.33 (m, 1H)[9]

Key Observations and Comparative Insights:

  • Aldehyde Proton Shift: The chemical shift of the aldehyde proton is sensitive to the electronic nature of the substituents. Electron-withdrawing groups, particularly at the ortho position, tend to deshield the aldehyde proton, shifting it further downfield.[3] This is evident when comparing benzaldehyde (10.00 ppm) with 2-chlorobenzaldehyde (10.42 ppm) and 2-fluorobenzaldehyde (10.35 ppm).

  • Aromatic Proton Shifts: The positions of the aromatic protons are significantly affected by the nature and position of the halogen substituent.

    • Ortho Substitution: Halogens at the ortho position (2-position) generally cause a downfield shift of the adjacent protons due to their inductive electron-withdrawing effect.

    • Meta Substitution: The effect of a meta substituent is less pronounced on the chemical shifts of the aromatic protons compared to ortho and para substitution.

  • Fluorine Coupling: A unique feature of fluorine-containing compounds is the observation of through-bond coupling between ¹⁹F and ¹H nuclei. This can be a valuable tool for structural assignment. For instance, in 2-fluorobenzaldehyde, the aldehyde proton appears as a doublet due to coupling with the adjacent fluorine atom.

Caption: Influence of substituents on proton environments in 2-Chloro-3-fluoro-6-iodobenzaldehyde.

Experimental Protocol for ¹H NMR Analysis

For researchers preparing to analyze similar compounds, the following protocol outlines the key steps for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of a substituted benzaldehyde for structural elucidation.

Materials:

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample of the benzaldehyde derivative (5-10 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified benzaldehyde derivative into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals. c. If the solvent does not already contain an internal standard, add a small amount of TMS. d. Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer. e. Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution and sharp peaks. d. Set the appropriate acquisition parameters, including:

    • Pulse angle (e.g., 30-45 degrees)
    • Acquisition time (typically 2-4 seconds)
    • Relaxation delay (1-5 seconds, depending on the compound)
    • Number of scans (start with 8 or 16 and increase for better signal-to-noise if the sample is dilute). e. Acquire the Free Induction Decay (FID).
  • Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each multiplet.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (+ TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Set Parameters & Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate

Caption: A streamlined workflow for acquiring ¹H NMR spectra of benzaldehyde derivatives.

Conclusion

The ¹H NMR spectral analysis of polysubstituted benzaldehydes like 2-Chloro-3-fluoro-6-iodobenzaldehyde requires a systematic approach that combines foundational knowledge of NMR principles with a comparative analysis of related structures. By understanding how different halogen substituents influence the electronic environment of aromatic and aldehydic protons, researchers can confidently assign complex spectra and verify the structures of their target molecules. This guide serves as a practical resource for navigating the intricacies of ¹H NMR spectroscopy in the context of modern organic chemistry and drug discovery.

References

  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.
  • Barbosa, T. M., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. [Link]

  • Doc Brown's Chemistry. (2025). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry.
  • Abreu, P. E., et al. (2004). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • Claramunt, R. M., et al. (n.d.).
  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Supporting Inform
  • University of Colorado Boulder. (n.d.).
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. [Link]

  • University of Wisconsin. (n.d.). hil6_sln.html.
  • Reich, H. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

  • Jasperse, C. (n.d.).
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

  • YouTube. (2020). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. [Link]

  • University of Calgary. (n.d.). 2 - CHEMISTRY 1000.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Scientific Research Publishing. (n.d.). SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. - References. [Link]

  • PubMed. (2010). 1H and 13C NMR Assignments of All Three Isomeric O-Fluoronaphthaldehydes and Three O-Fluorophenanthrene Aldehydes. [Link]

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